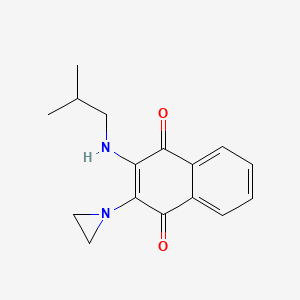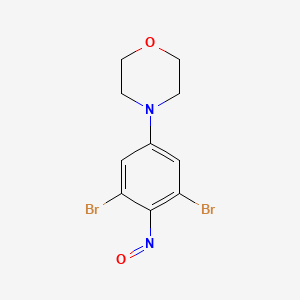![molecular formula C16H10BrNO4 B4327794 9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327794.png)
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
描述
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes benzofuran and benzoxepine moieties, with bromine, methyl, and nitro substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the benzoxepine ring. The bromine, methyl, and nitro groups are then introduced through selective bromination, methylation, and nitration reactions, respectively. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, as well as controlled temperatures and reaction times to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under conditions like reflux in polar aprotic solvents.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) in an alcoholic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typically used.
Major Products
Substitution: Products include azido, cyano, or thiol-substituted derivatives.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
科学研究应用
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, microbial infections, and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the discovery of novel compounds with desirable properties.
作用机制
The mechanism of action of 9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine and methyl groups may influence the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include oxidative stress, DNA damage, and inhibition of key enzymes or signaling proteins.
相似化合物的比较
Similar Compounds
- 9-bromo-1-methyl-4-nitro-1H-benzo[b]furan
- 1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine
- 9-bromo-1-methyl-1H-benzo[b]furo4,3,2-efbenzoxepine
Uniqueness
Compared to similar compounds, 9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine is unique due to the specific combination of substituents and the fused ring system
属性
IUPAC Name |
6-bromo-11-methyl-15-nitro-2,12-dioxatetracyclo[8.6.1.03,8.013,17]heptadeca-1(17),3(8),4,6,9,13,15-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c1-8-12-5-9-4-10(17)2-3-13(9)22-15-7-11(18(19)20)6-14(21-8)16(12)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMNLNIVPDRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC3=C(C=CC(=C3)Br)OC4=C2C(=CC(=C4)[N+](=O)[O-])O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-CHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4327717.png)
![2,9-DICHLORO-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4327739.png)
![METHYL 4-{5-METHYL-3-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE](/img/structure/B4327745.png)
![7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE](/img/structure/B4327746.png)
![8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE](/img/structure/B4327754.png)
![8-CHLORO-7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE](/img/structure/B4327762.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4327763.png)
![1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327779.png)
![3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327781.png)
![7-allyl-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327787.png)
![8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327790.png)


![3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4327810.png)
